
2,6-二氯-4-氟吡啶
描述
2,6-Dichloro-4-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2FN. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the pyridine ring. It is a white solid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
2,6-Dichloro-4-fluoropyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, 2,6-Dichloro-4-fluoropyridine is used as a precursor for the synthesis of bioactive molecules. These molecules can be used to study various biological processes and pathways .
Medicine: In medicinal chemistry, this compound is used in the development of new drugs. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the agrochemical industry, 2,6-Dichloro-4-fluoropyridine is used in the synthesis of herbicides and insecticides. Its derivatives are effective in controlling a wide range of pests and weeds .
作用机制
Target of Action
It is known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
It is known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could suggest that 2,6-Dichloro-4-fluoropyridine interacts with its targets in a unique manner, potentially involving the fluorine atom.
Biochemical Pathways
The presence of fluorine atoms in lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that 2,6-Dichloro-4-fluoropyridine may affect biochemical pathways related to these properties.
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into pharmaceuticals to improve their metabolic stability and enhance their lipophilicity .
Result of Action
It is known that fluorine-containing compounds have been commercialized as active ingredients in agricultural products , suggesting that 2,6-Dichloro-4-fluoropyridine may have significant molecular and cellular effects.
生化分析
Biochemical Properties
2,6-Dichloro-4-fluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in substitution reactions, where it can replace hydrogen atoms in other molecules, leading to the formation of new compounds. The interaction of 2,6-Dichloro-4-fluoropyridine with enzymes such as cytochrome P450 can result in the formation of reactive intermediates, which can further react with nucleophiles in the cell . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of 2,6-Dichloro-4-fluoropyridine on various types of cells and cellular processes are significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,6-Dichloro-4-fluoropyridine can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism can lead to shifts in metabolic fluxes and alterations in the levels of specific metabolites.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-fluoropyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, 2,6-Dichloro-4-fluoropyridine can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of certain substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2,6-Dichloro-4-fluoropyridine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that 2,6-Dichloro-4-fluoropyridine can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological properties . Long-term exposure to the compound in cell culture systems has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-fluoropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 2,6-Dichloro-4-fluoropyridine can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dose range is required to elicit a biological response. Toxicological studies have also highlighted the potential for adverse effects at high doses, necessitating careful consideration of dosage in experimental settings.
Metabolic Pathways
2,6-Dichloro-4-fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dechlorinated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating excretion. The metabolic pathways of 2,6-Dichloro-4-fluoropyridine can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-4-fluoropyridine within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2,6-Dichloro-4-fluoropyridine can interact with specific transporters and binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its pharmacological and toxicological properties, with certain tissues exhibiting higher concentrations due to selective uptake or binding.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-fluoropyridine can impact its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2,6-Dichloro-4-fluoropyridine within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus can facilitate interactions with transcription factors, while localization to the mitochondria can affect cellular energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2,6-Dichloro-4-fluoropyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
化学反应分析
Types of Reactions: 2,6-Dichloro-4-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing halogen atoms makes the pyridine ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine or fluorine atoms with other nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2,6-dichloro-4-methoxypyridine, while reduction with lithium aluminum hydride can produce 2,6-dichloro-4-aminopyridine .
相似化合物的比较
2,6-Dichloropyridine: This compound is similar to 2,6-Dichloro-4-fluoropyridine but lacks the fluorine atom.
2,6-Difluoropyridine: This compound contains two fluorine atoms instead of chlorine and is used in the synthesis of fluorinated pharmaceuticals.
2,4-Dichloro-5-fluoropyrimidine: This compound is a pyrimidine derivative with similar halogenation patterns and is used in the synthesis of antiviral and anticancer agents.
Uniqueness: The presence of both chlorine and fluorine atoms in 2,6-Dichloro-4-fluoropyridine imparts unique chemical and biological properties. The electron-withdrawing effects of these halogens make the compound more reactive towards nucleophilic substitution and enhance its stability under various conditions . This makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.
属性
IUPAC Name |
2,6-dichloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPGXVZLJXXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)
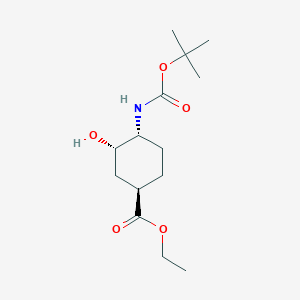
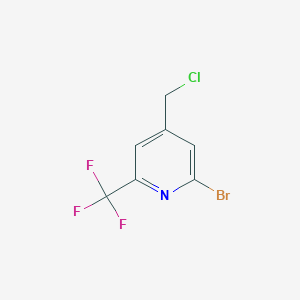

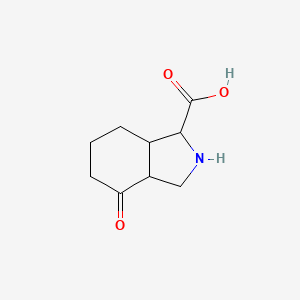
![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)
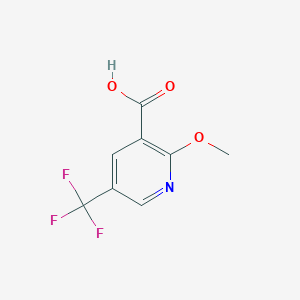

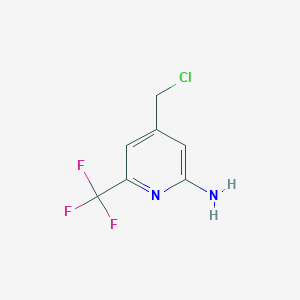
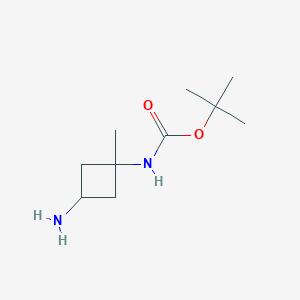

![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
